molecular formula C5H12ClNO2 B077010 3-(Dimethylamino)propanoic acid hydrochloride CAS No. 14788-12-6

3-(Dimethylamino)propanoic acid hydrochloride

Cat. No. B077010
CAS RN: 14788-12-6
M. Wt: 153.61 g/mol
InChI Key: JTNKXYWGZCNBCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Dimethylamino)propanoic acid hydrochloride and similar compounds involves various chemical reactions, including the reaction of chloral with substituted anilines, leading to the formation of respective intermediates. These intermediates, upon treatment with thioglycolic acid, yield a series of compounds through a synthetic route that highlights the versatility of these reactions in generating a variety of products (Issac & Tierney, 1996).

Molecular Structure Analysis

The molecular structure of compounds related to 3-(Dimethylamino)propanoic acid hydrochloride, such as betalains and other nitrogenous compounds, is characterized by specific core structures that undergo various spontaneous cyclization, condensation, and glucosylation steps. These structural modifications play a crucial role in determining the chemical behavior and properties of these compounds (Khan & Giridhar, 2015).

Chemical Reactions and Properties

The compound and its derivatives participate in a variety of chemical reactions, showcasing their reactive nature. For example, the synthesis of polyoxymethylene dimethyl ethers (OME) from 3-(Dimethylamino)propanoic acid hydrochloride demonstrates its utility in producing oxygenated fuels, highlighting the compound's significance in industrial applications (Baranowski, Bahmanpour, & Kröcher, 2017).

Scientific Research Applications

“3-(Dimethylamino)propanoic Acid Hydrochloride” is a useful reagent for the preparation of biologically active small molecules . It’s often used in the field of organic chemistry as a building block . The compound is a white to almost white powder or crystal and it’s soluble in water .

  • Organic Chemistry Building Block : This compound is often used as a building block in the field of organic chemistry . It can be used to synthesize a wide range of organic compounds, including biologically active small molecules .

  • Amino Acids and Peptide Synthesis : It can be used in the synthesis of amino acids and peptides . Amino acids and peptides are fundamental components of proteins and play crucial roles in biological processes.

  • Organic Chemistry Building Block : This compound is often used as a building block in the field of organic chemistry . It can be used to synthesize a wide range of organic compounds, including biologically active small molecules .

  • Amino Acids and Peptide Synthesis : It can be used in the synthesis of amino acids and peptides . Amino acids and peptides are fundamental components of proteins and play crucial roles in biological processes.

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding eye contact and ensuring adequate ventilation during handling .

properties

IUPAC Name

3-(dimethylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-6(2)4-3-5(7)8;/h3-4H2,1-2H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNKXYWGZCNBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468970
Record name 3-(Dimethylamino)propionic Acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)propanoic acid hydrochloride

CAS RN

14788-12-6
Record name 3-(Dimethylamino)propionic Acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dimethylamino)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Li, Y Zhou, B Qi, T Gong, X Sun, Y Fu… - Molecular …, 2014 - ACS Publications
Parkinson’s disease (PD) has become one of the most deadly diseases due to a lack of effective treatment. Herein, N-3,4-bis(pivaloyloxy)dopamine-3-(dimethylamino)propanamide (…
Number of citations: 25 pubs.acs.org
J Zhao, DK Posa, V Kumar, D Hoetker, A Kumar… - Amino acids, 2019 - Springer
Endogenous histidyl dipeptides such as carnosine (β-alanine-l-histidine) form conjugates with lipid peroxidation products such as 4-hydroxy-trans-2-nonenal (HNE and acrolein), …
Number of citations: 58 link.springer.com
M Tercel, HH Lee, SY Mehta… - Journal of Medicinal …, 2017 - ACS Publications
A new series of nitro analogues of the duocarmycins was prepared and evaluated for hypoxia-selective anticancer activity. The compounds incorporate 13 different amine-containing …
Number of citations: 24 pubs.acs.org
C Mesangeau, P Carato, N Renault, M Coevoet… - International Journal of …, 2022 - mdpi.com
The rationale to define the biological and molecular parameters derived from structure–activity relationships (SAR) is mandatory for the lead selection of small drug compounds. Several …
Number of citations: 9 www.mdpi.com
Y Li, T Gong, X Sun, Z Zhang
Number of citations: 0

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